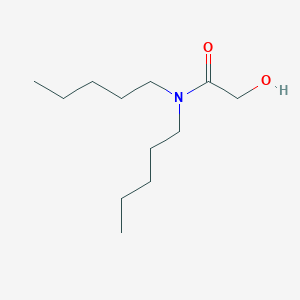
2-Hydroxy-N,N-dipentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N,N-dipentylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyl group (-OH) and two pentyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N,N-dipentylacetamide typically involves the reaction of N,N-dipentylamine with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-N,N-dipentylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of N,N-dipentylacetamide.
Reduction: Formation of N,N-dipentylamine.
Substitution: Formation of various substituted amides depending on the reagent used.
Scientific Research Applications
2-Hydroxy-N,N-dipentylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N,N-dipentylacetamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
- 2-Hydroxy-N,N-dimethylacetamide
- 2-Hydroxy-N,N-diethylacetamide
- 2-Hydroxy-N,N-dipropylacetamide
Comparison: 2-Hydroxy-N,N-dipentylacetamide is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and biological activity. Compared to its shorter-chain analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
CAS No. |
91683-26-0 |
|---|---|
Molecular Formula |
C12H25NO2 |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
2-hydroxy-N,N-dipentylacetamide |
InChI |
InChI=1S/C12H25NO2/c1-3-5-7-9-13(12(15)11-14)10-8-6-4-2/h14H,3-11H2,1-2H3 |
InChI Key |
KSTGSERFXAXTRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















